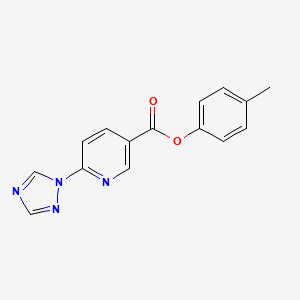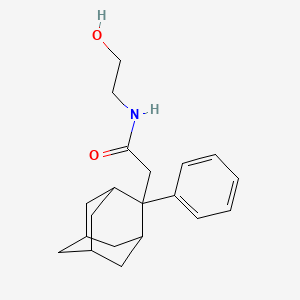
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide
説明
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide, also known as HAPA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. HAPA is a derivative of adamantane, a cyclic hydrocarbon that is commonly used in the synthesis of antiviral and antiparkinsonian drugs. The unique structural features of HAPA make it a promising candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide is not fully understood, but it is believed to involve interactions with various cellular targets. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to bind to the viral hemagglutinin protein, which is required for viral entry into host cells. This binding prevents the virus from attaching to host cells and entering them. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased levels of dopamine, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has several biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to be highly selective for viral hemagglutinin proteins, which reduces the risk of off-target effects. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has also been shown to have low toxicity in animal studies, which is a critical factor in the development of new drugs.
実験室実験の利点と制限
One advantage of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide is its relatively simple synthesis method, which makes it a viable candidate for large-scale production. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide also has a broad spectrum of antiviral activity, which makes it a promising candidate for the development of new antiviral agents. One limitation of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide. One area of research involves the development of new antiviral agents that are based on the structure of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide. This research could lead to the discovery of new drugs that are effective against a wide range of viruses.
Another area of research involves the development of new antiparkinsonian agents that are based on the structure of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide. This research could lead to the discovery of new drugs that are effective in treating Parkinson's disease.
Finally, research on the mechanism of action of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide could lead to the discovery of new targets for drug development. This research could lead to the discovery of new drugs that are effective against a wide range of diseases.
科学的研究の応用
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. One area of research involves the development of new antiviral agents. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). This activity is believed to be due to the ability of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide to interfere with viral attachment and entry into host cells.
Another area of research involves the development of new antiparkinsonian agents. N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This activity is believed to be due to the ability of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide to inhibit the reuptake of dopamine by presynaptic neurons.
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-7-6-21-19(23)13-20(16-4-2-1-3-5-16)17-9-14-8-15(11-17)12-18(20)10-14/h1-5,14-15,17-18,22H,6-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHDJCFAKKVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



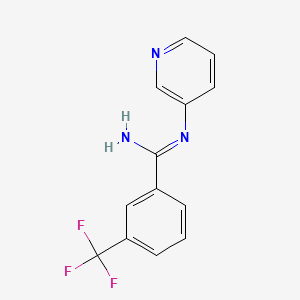
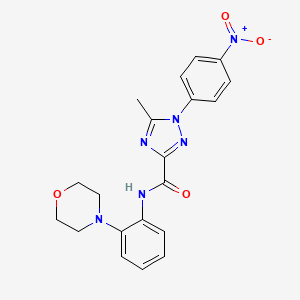
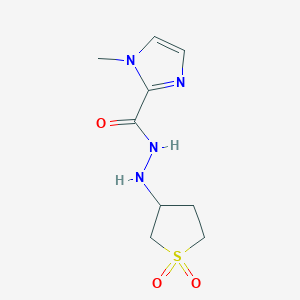
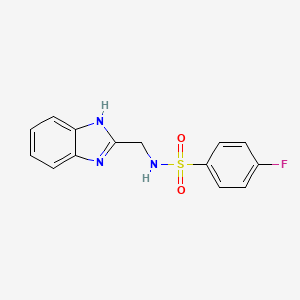
![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)

![N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(2,6-dichlorobenzyl)hydroxylamine](/img/structure/B3134262.png)
![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B3134283.png)
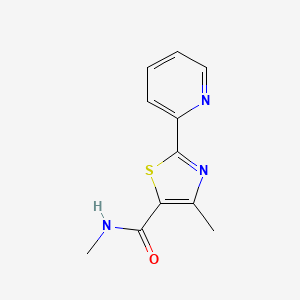

![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)

